N~1~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide
Overview
Description
N~1~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide is a complex organic compound with a molecular formula of C24H20N4O3 This compound is characterized by the presence of a quinoxaline moiety, a methoxy group, and a propionylamino group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like N1-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes scaling up the Suzuki–Miyaura coupling reaction and refining the purification processes to remove any impurities. The use of automated reactors and advanced analytical techniques can further enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like hydroxide ions (OH-), electrophiles like alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N~1~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide involves its interaction with specific molecular targets and pathways. The quinoxaline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
N~1~-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide can be compared with other similar compounds, such as:
N-(2-{[2-Methoxy-5-(2-quinoxalinyl)phenyl]amino}-2-oxoethyl)benzamide: Shares a similar core structure but differs in the functional groups attached.
4-methoxy-N-[2-methyl-5-(2-quinoxalinyl)phenyl]benzamide: Contains a methoxy group and a methyl group, providing different chemical and biological properties.
The uniqueness of N1-[2-Methoxy-5-(2-quinoxalinyl)phenyl]-3-(propionylamino)benzamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(2-methoxy-5-quinoxalin-2-ylphenyl)-3-(propanoylamino)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-3-24(30)27-18-8-6-7-17(13-18)25(31)29-21-14-16(11-12-23(21)32-2)22-15-26-19-9-4-5-10-20(19)28-22/h4-15H,3H2,1-2H3,(H,27,30)(H,29,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKIZPGVPRCMVFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4N=C3)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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